1-Dodecylimidazole
Overview
Description
1-Dodecylimidazole, also known as N-Dodecylimidazole, is a lysosomotropic detergent and a cytotoxic agent . It causes cell death by its acid-dependent accumulation in lysosomes, disruption of the lysosomal membrane, and release of cysteine proteases into the cytoplasm . It has hypocholesterolaemic activity and broad-spectrum antifungal activity .
Synthesis Analysis
Long-chain imidazole-based ionic liquids, including 1-Dodecylimidazole, have been synthesized . Their inhibitory activities against neuroblastoma and leukaemia cell lines were predicted by new in silico QSAR models . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
The molecular formula of 1-Dodecylimidazole is C15H28N2 . It has a molecular weight of 236.40 .
Chemical Reactions Analysis
1-Dodecylimidazole has been shown to display pH-dependent cytotoxicity against certain cell lines . Cell killing was dose-dependent and was 100-fold greater at pH 6.0 than at pH 7.0 .
Physical And Chemical Properties Analysis
1-Dodecylimidazole appears as a liquid that is colorless to light yellow . It has a density of 0.9624 (rough estimate), a melting point of 69.5-70.5 °C, a boiling point of 146 °C (0.5 mmHg), and a flash point of 174.1°C . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
- Additionally, amino acids (l-Proline, Glycine, and DL-Phenylalanine) were used to post-modify the columns, enhancing their separation selectivity .
- In silico QSAR models predict their inhibitory effects against neuroblastoma and leukemia cell lines .
Ionic Liquid-Based Hybrid Monolithic Columns
Anticancer Activity
Organic-Inorganic Hybrid Monolithic Columns
Mechanism of Action
Target of Action
1-Dodecylimidazole, also known as 1-Dodecyl-1H-imidazole, primarily targets the lysosomes within cells . Lysosomes are cellular organelles that contain enzymes to break down waste materials and cellular debris. This compound is a lysosomotropic detergent, meaning it accumulates in lysosomes due to its acid-dependent properties .
Mode of Action
1-Dodecylimidazole interacts with its target, the lysosomes, by accumulating in them in an acid-dependent manner . This accumulation leads to the disruption of the lysosomal membrane . The disruption of the lysosomal membrane then results in the release of cysteine proteases into the cytoplasm . Cysteine proteases are enzymes that can break down proteins, and their release into the cytoplasm can lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 1-Dodecylimidazole is the lysosomal degradation pathway . By disrupting the lysosomal membrane, 1-Dodecylimidazole interferes with the normal functioning of lysosomes, leading to the release of cysteine proteases and subsequent cell death . Additionally, this compound has been shown to inhibit SIRT1 deacetylase and Aurora A kinase, both of which play essential roles in many neoplasms .
Pharmacokinetics
Its cytotoxic activity is known to be ph-dependent, suggesting that its bioavailability and efficacy may be influenced by the acidity of the environment .
Result of Action
The primary result of 1-Dodecylimidazole’s action is cell death . This occurs due to the compound’s disruption of the lysosomal membrane and the subsequent release of cysteine proteases into the cytoplasm . Additionally, 1-Dodecylimidazole has been found to have hypocholesterolaemic activity, meaning it can lower cholesterol levels . It also has broad-spectrum antifungal activity .
Action Environment
The action of 1-Dodecylimidazole is influenced by the acidity of the environment. Its cytotoxic activity is pH-dependent, with greater toxicity observed under acidic conditions . This suggests that the compound may be particularly effective in parts of solid tumors that have a reduced extracellular pH .
Safety and Hazards
Future Directions
The research and development of imidazole- and benzimidazole-containing drugs, including 1-Dodecylimidazole, is an increasingly active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
1-dodecylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFLSQHQSFNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063403 | |
Record name | 1-Dodecyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecylimidazole | |
CAS RN |
4303-67-7 | |
Record name | 1-Dodecylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4303-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-dodecyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-LAURYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q11NXV80S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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